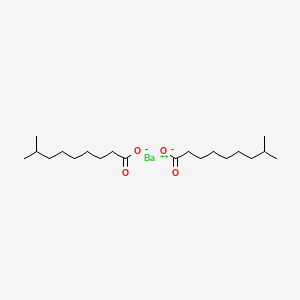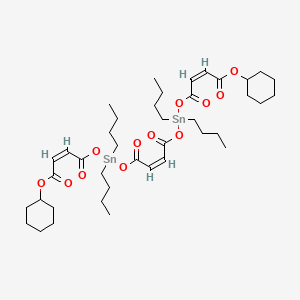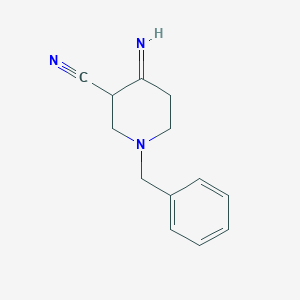![molecular formula C21H9F20NO7 B13790079 Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester CAS No. 74231-48-4](/img/structure/B13790079.png)
Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester is a complex fluorinated organic compound. It is characterized by multiple pentafluoropropanoic acid groups attached to a phenylene ester backbone. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties.
Métodos De Preparación
The synthesis of Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester typically involves multiple steps:
Synthesis of Pentafluoropropanoic Acid Derivatives: The initial step involves the preparation of pentafluoropropanoic acid derivatives through fluorination reactions.
Formation of Ester Linkages: The pentafluoropropanoic acid derivatives are then reacted with a phenylene ester precursor under controlled conditions to form ester linkages.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.
Análisis De Reacciones Químicas
Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more fluorine atoms in the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of fluorinated pharmaceuticals.
Industry: It is used in the development of high-performance materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester exerts its effects is primarily through its interaction with molecular targets that are sensitive to fluorine atoms. The high electronegativity of fluorine can influence the compound’s binding affinity and reactivity with various biological and chemical targets. Specific pathways involved may include enzyme inhibition, receptor binding, and alteration of membrane properties.
Comparación Con Compuestos Similares
Similar compounds to Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester include other fluorinated esters and amides. These compounds share similar structural features but differ in the number and position of fluorine atoms, as well as the nature of the ester or amide linkages. Examples include:
This compound: Unique for its specific arrangement of fluorinated groups.
This compound: Differing in the position of fluorine atoms or the type of ester linkage.
This compound’s uniqueness lies in its specific fluorinated structure, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
74231-48-4 |
|---|---|
Fórmula molecular |
C21H9F20NO7 |
Peso molecular |
767.3 g/mol |
Nombre IUPAC |
[4-[2-(2,2,3,3,3-pentafluoropropanoylamino)-1-(2,2,3,3,3-pentafluoropropanoyloxy)propyl]-2-(2,2,3,3,3-pentafluoropropanoyloxy)phenyl] 2,2,3,3,3-pentafluoropropanoate |
InChI |
InChI=1S/C21H9F20NO7/c1-5(42-10(43)14(22,23)18(30,31)32)9(49-13(46)17(28,29)21(39,40)41)6-2-3-7(47-11(44)15(24,25)19(33,34)35)8(4-6)48-12(45)16(26,27)20(36,37)38/h2-5,9H,1H3,(H,42,43) |
Clave InChI |
BQRPZTHXVKXWKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC(=C(C=C1)OC(=O)C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F)NC(=O)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)



![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)

